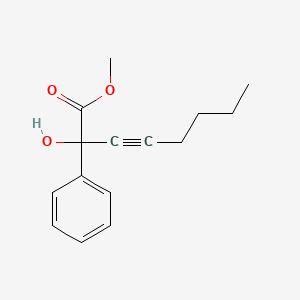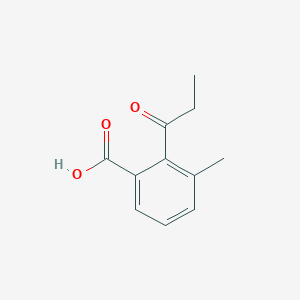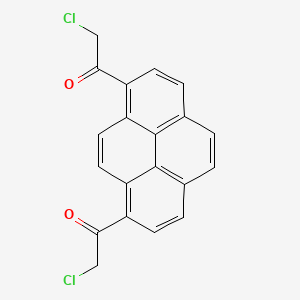
1,1'-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one) is a chemical compound that features a pyrene core with two chloroethanone groups attached at the 1 and 8 positions. Pyrene is a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties, making it a valuable component in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one) typically involves the reaction of pyrene with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for 1,1’-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
1,1’-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one) can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrene core.
Addition Reactions: The double bonds in the pyrene core can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in ethanol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include pyrene derivatives with various functional groups replacing the chloro groups.
Oxidation: Oxidized pyrene derivatives.
Reduction: Reduced pyrene derivatives with altered electronic properties.
科学研究应用
1,1’-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of novel pyrene-based compounds and materials.
Biology: Investigated for its potential interactions with biological molecules due to its aromatic structure.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
作用机制
The mechanism of action of 1,1’-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one) involves its interaction with molecular targets through its chloroethanone groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyrene core can also participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethanone): Similar structure but with a piperazine core instead of pyrene.
2-Chloro-N-arylacetamide: Contains a chloroacetyl group but lacks the polycyclic aromatic core.
Uniqueness
1,1’-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one) is unique due to its pyrene core, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring specific photophysical characteristics, such as in the development of organic electronic devices .
属性
CAS 编号 |
90814-81-6 |
|---|---|
分子式 |
C20H12Cl2O2 |
分子量 |
355.2 g/mol |
IUPAC 名称 |
2-chloro-1-[8-(2-chloroacetyl)pyren-1-yl]ethanone |
InChI |
InChI=1S/C20H12Cl2O2/c21-9-17(23)13-5-3-11-1-2-12-4-6-14(18(24)10-22)16-8-7-15(13)19(11)20(12)16/h1-8H,9-10H2 |
InChI 键 |
HIFKZRNSSNBFIJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C(C=C2)C(=O)CCl)C=CC4=C(C=CC1=C43)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



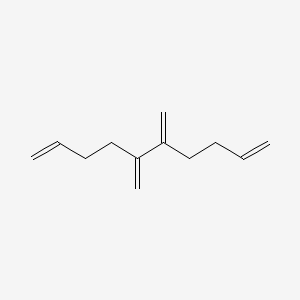
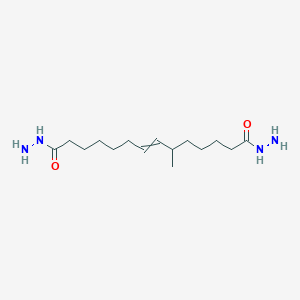
![1-[(Z)-3-phenylprop-2-enoxy]propylbenzene](/img/structure/B14352284.png)
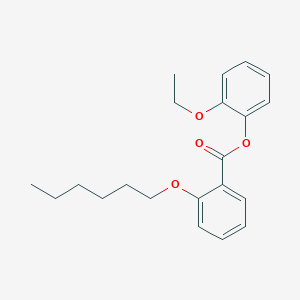
![Indole-3-acetic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester](/img/structure/B14352304.png)
![2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14352310.png)
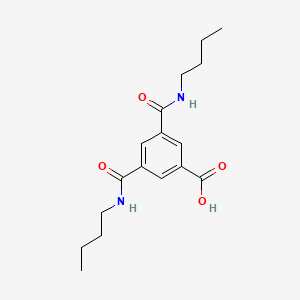
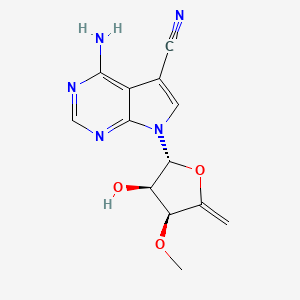
![2,2,4-Trimethyl-3,4-dihydro-1H-naphtho[2,1-c]azepine-1,5(2H)-dione](/img/structure/B14352323.png)

![N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B14352328.png)
